(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate
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Overview
Description
(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate is an organic compound that features a bromophenyl group and a picolinate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate typically involves the condensation of 3-bromobenzaldehyde with 4-aminophenyl picolinate under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then stabilized by the picolinate ester group. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Bromophenyl oxides.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and liquid crystals, due to its ability to form stable imine linkages.
Mechanism of Action
The mechanism of action of (E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate involves its interaction with specific molecular targets. The imine group can form reversible covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The bromophenyl group may also contribute to the compound’s biological activity by interacting with hydrophobic pockets in target proteins.
Comparison with Similar Compounds
Similar Compounds
(E)-4-(((4-bromophenyl)imino)methyl)phenyl picolinate: Similar structure but with the bromine atom in a different position.
(E)-4-(((3-chlorophenyl)imino)methyl)phenyl picolinate: Similar structure with a chlorine atom instead of bromine.
(E)-4-(((3-fluorophenyl)imino)methyl)phenyl picolinate: Similar structure with a fluorine atom instead of bromine.
Uniqueness
(E)-4-(((3-bromophenyl)imino)methyl)phenyl picolinate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interaction with biological targets. The presence of the picolinate ester group also adds to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[4-[(3-bromophenyl)iminomethyl]phenyl] pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O2/c20-15-4-3-5-16(12-15)22-13-14-7-9-17(10-8-14)24-19(23)18-6-1-2-11-21-18/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPWUEMWENWORTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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